methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a large number of drugs and biologically relevant molecules .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Various oxazole derivatives have been synthesized and screened for their various biological activities .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
Physical and Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of carbon dioxide and bicarbonate in the body . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM .
Biochemical Pathways
The inhibition of carbonic anhydrase II affects the carbon dioxide and bicarbonate balance in the body . This can have downstream effects on various physiological processes, including fluid balance, respiration, and pH regulation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c1-21-13(20)9-4-2-8(3-5-9)11(19)16-14-18-17-12(22-14)10-6-7-15-23-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUXKPMPMUBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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